molecular formula C18H27N5S B12225869 4-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine

4-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12225869
M. Wt: 345.5 g/mol
InChI Key: FNOGXIVZMVAAFA-UHFFFAOYSA-N
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Description

4-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a tert-butyl group and a piperazine ring The compound also contains a thiazole ring, which is known for its biological activity

Preparation Methods

The synthesis of 4-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.

    Incorporation of the thiazole ring: This step may involve the use of thiazole derivatives and coupling reactions to attach the thiazole ring to the piperazine moiety.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and alcohols.

    Coupling Reactions: The thiazole and piperazine rings can participate in coupling reactions with various electrophiles or nucleophiles, leading to the formation of new derivatives.

Scientific Research Applications

4-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Due to its structural features, the compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring, in particular, is known for its ability to interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

4-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a pyrimidine core with a piperazine and thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H27N5S

Molecular Weight

345.5 g/mol

IUPAC Name

5-[[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C18H27N5S/c1-13-15(24-14(2)21-13)11-22-6-8-23(9-7-22)17-10-16(18(3,4)5)19-12-20-17/h10,12H,6-9,11H2,1-5H3

InChI Key

FNOGXIVZMVAAFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC=NC(=C3)C(C)(C)C

Origin of Product

United States

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